2-(Piperidin-3-ylmethoxy)acetic acid: Structural Analysis and Synthetic Utility
2-(Piperidin-3-ylmethoxy)acetic acid: Structural Analysis and Synthetic Utility
This guide details the chemical structure, synthesis, and technical properties of 2-(Piperidin-3-ylmethoxy)acetic acid , a specialized bifunctional building block used in medicinal chemistry.
Chemical Identity & Technical Specifications
2-(Piperidin-3-ylmethoxy)acetic acid is a heterobifunctional scaffold characterized by a secondary amine (piperidine) and a carboxylic acid, connected via a stable ether linkage. It serves as a critical intermediate for introducing the (piperidin-3-yl)methoxy motif into bioactive molecules, functioning effectively as a polar, non-labile linker in drug design (e.g., PROTACs, kinase inhibitors).
Core Data Table
| Property | Specification |
| IUPAC Name | 2-[(Piperidin-3-ylmethyl)oxy]acetic acid |
| Common Name | 2-(Piperidin-3-ylmethoxy)acetic acid |
| CAS Number | 231622-00-7 (refers to the N-Boc protected precursor, the standard commercial form) |
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol (Free base) |
| Stereochemistry | Contains one chiral center at C3 of the piperidine ring. Available as racemic, (R)-, or (S)-enantiomers. |
| Physical State | Typically a hygroscopic solid or viscous oil (as free base); white solid (as HCl salt). |
| Solubility | High aqueous solubility (zwitterionic character); soluble in MeOH, DMSO. |
Structural Analysis & Pharmacophore Logic
The molecule's utility stems from its specific structural geometry, which offers a constrained yet flexible extension compared to simple alkyl chains.
Structural Components
-
Piperidine Ring (C3-Substituted): Provides a secondary amine for further functionalization (e.g., reductive amination, amide coupling) and introduces 3D-vectoriality (chirality at C3).
-
Ether Linkage (
): A bioisostere of a pentyl chain but with increased polarity (LogP reduction) and metabolic stability compared to esters. -
Carboxylic Acid: Acts as the "warhead" for conjugation or as a mimic of the C-terminus in peptidomimetics.
Diagram: Structural Connectivity & Functional Zones
Caption: Logical segmentation of the molecule highlighting the amine handle, the stable ether spacer, and the acid conjugation site.
Synthetic Methodology
The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid typically follows a protection-alkylation-deprotection strategy. This route ensures regioselectivity at the hydroxyl group of the precursor while preserving the amine.
Reagents & Precursors
-
Starting Material: 3-Hydroxymethylpiperidine (commercially available).
-
Protecting Group: Di-tert-butyl dicarbonate (
). -
Alkylating Agent: tert-Butyl bromoacetate (preferred over ethyl bromoacetate to simplify deprotection).
Step-by-Step Protocol
Step 1: N-Protection
To prevent quaternization of the amine during alkylation, the nitrogen is first protected.
-
Reaction: 3-Hydroxymethylpiperidine +
N-Boc-3-hydroxymethylpiperidine . -
Checkpoint: Monitor by TLC (disappearance of polar amine spot).
Step 2: Williamson Ether Synthesis (O-Alkylation)
This is the critical step forming the ether bond.
-
Protocol:
-
Dissolve N-Boc-3-hydroxymethylpiperidine in anhydrous THF/DMF.
-
Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 min to generate the alkoxide.
-
Dropwise add tert-butyl bromoacetate (1.1 eq).
-
Allow to warm to RT and stir (4–12 h).
-
-
Mechanism:
attack of the primary alkoxide on the -bromo ester. -
Product: 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid tert-butyl ester .
Step 3: Global Deprotection
Simultaneous removal of the N-Boc and O-tBu groups.
-
Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir at RT for 2–4 h. Concentrate in vacuo.
-
Purification: The product is often isolated as the TFA or HCl salt. For the free zwitterion, use ion-exchange chromatography (Dowex).
Diagram: Synthetic Workflow
Caption: Three-stage synthetic pathway utilizing orthogonal protection strategies to ensure regioselective ether formation.
Physicochemical Properties & Stability
Understanding the ionization states is crucial for handling this compound in biological assays.
| Parameter | Value (Predicted/Exp) | Implication |
| pKa (Acid) | ~3.8 – 4.2 | Exists as carboxylate ( |
| pKa (Base) | ~10.5 – 11.0 | Piperidine nitrogen is protonated ( |
| Net Charge (pH 7.4) | 0 (Zwitterion) | High water solubility; poor cell permeability unless derivatized. |
| LogP | -1.5 to -0.5 | Hydrophilic. Suitable for lowering the LogP of lipophilic drugs. |
| H-Bond Donors | 2 (NH, OH of acid) | Excellent solvent interaction. |
| H-Bond Acceptors | 4 (N, 3 Oxygens) | Potential for specific receptor binding. |
Stability Note: The ether linkage is metabolically robust against esterases and amidases, making this scaffold superior to ester-linked analogs for in vivo applications.
Applications in Drug Discovery
A. Linker Technology (PROTACs & Conjugates)
The molecule acts as a "spacer" in bifunctional molecules.
-
Advantage: The ether oxygen introduces polarity, improving the solubility of the final conjugate (e.g., PROTACs) compared to all-carbon alkyl chains.
-
Usage: The acid end is coupled to an E3 ligase ligand (e.g., VHL or Cereblon ligand), while the amine end is coupled to the target protein ligand.
B. GABA Uptake Inhibitors (GAT)
Structurally, the molecule is an analog of Nipecotic Acid (Piperidine-3-carboxylic acid), a known GABA uptake inhibitor.
-
Mechanism: The extension of the acidic group via the methoxy linker (
) probes the "lipophilic pocket" of the GABA Transporter (GAT-1). -
Reference Context: Derivatives of nipecotic acid with extended side chains (like Tiagabine) are potent anticonvulsants. This molecule serves as a scaffold to synthesize such derivatives by attaching lipophilic aromatic groups to the piperidine nitrogen [1].
C. Scaffolds for Kinase Inhibitors
The (Piperidin-3-yl)methoxy motif is frequently employed to solubilize kinase inhibitors.
-
Example: In pyrrolo[2,3-b]pyridine derivatives (CHK1 inhibitors), this group is attached to the core aromatic ring to improve physicochemical properties without disrupting ATP binding [2].
References
-
Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry.
-
Foloppe, N., et al. (2013). "1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors." World Intellectual Property Organization (Patent WO2013114113A1).
-
PubChem Compound Summary. (2024). "2-(Piperidin-3-yl)acetic acid hydrochloride" (Structural Analog).[1] National Center for Biotechnology Information.
-
American Elements. (2024). "2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid." Catalog Entry.
